molecular formula C13H14N2O3 B13206719 Ethyl 1-(3-methoxyphenyl)-1H-pyrazole-3-carboxylate

Ethyl 1-(3-methoxyphenyl)-1H-pyrazole-3-carboxylate

Cat. No.: B13206719
M. Wt: 246.26 g/mol
InChI Key: UCMSUUNYZLULPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(3-methoxyphenyl)-1H-pyrazole-3-carboxylate is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This particular compound is characterized by the presence of an ethyl ester group at the 3-position of the pyrazole ring and a 3-methoxyphenyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(3-methoxyphenyl)-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate hydrazine derivatives with 3-methoxybenzoyl chloride, followed by esterification. One common method includes:

    Cyclization Reaction: Reacting 3-methoxybenzoyl chloride with hydrazine hydrate to form 3-methoxyphenylhydrazine.

    Formation of Pyrazole Ring: Condensing 3-methoxyphenylhydrazine with ethyl acetoacetate under acidic or basic conditions to form the pyrazole ring.

    Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Types of Reactions:

    Oxidation: The methoxy group can undergo oxidation to form corresponding phenol derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Sodium hydride or other strong bases for nucleophilic substitution.

Major Products:

    Oxidation: 1-(3-hydroxyphenyl)-1H-pyrazole-3-carboxylate.

    Reduction: Ethyl 1-(3-methoxyphenyl)-1H-pyrazole-3-methanol.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Studied for its potential therapeutic effects, including anticancer and neuroprotective activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 1-(3-methoxyphenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. It may act by:

    Inhibiting Enzymes: Binding to and inhibiting the activity of certain enzymes involved in disease pathways.

    Modulating Receptors: Interacting with receptors on cell surfaces to modulate cellular responses.

    Pathways Involved: The compound may influence pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

  • Ethyl 1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate
  • Ethyl 1-(3-hydroxyphenyl)-1H-pyrazole-3-carboxylate
  • Ethyl 1-(3-methoxyphenyl)-1H-pyrazole-4-carboxylate

Comparison:

  • Uniqueness: Ethyl 1-(3-methoxyphenyl)-1H-pyrazole-3-carboxylate is unique due to the specific positioning of the methoxy group, which can influence its reactivity and interaction with biological targets.
  • Properties: The presence of the methoxy group at the 3-position can enhance its lipophilicity and potentially improve its bioavailability compared to other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

Ethyl 1-(3-methoxyphenyl)-1H-pyrazole-3-carboxylate is a compound belonging to the pyrazole class, which has garnered attention due to its diverse biological activities. Pyrazole derivatives are known for their potential therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer properties. This article delves into the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

This compound features a pyrazole ring with a methoxy-substituted phenyl group. Its molecular formula is C12H13N3O3, with a molecular weight of approximately 247.25 g/mol. The presence of the methoxy group enhances its lipophilicity and may influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The pyrazole moiety can engage in π-π interactions and hydrogen bonding with enzymes, receptors, and other proteins. These interactions can modulate the activity of target proteins, leading to therapeutic effects such as:

  • Inhibition of Enzymatic Activity : Pyrazoles can act as enzyme inhibitors, affecting pathways involved in inflammation and cell proliferation.
  • Receptor Modulation : The compound may bind to specific receptors, influencing cellular signaling pathways related to pain and inflammation.

Antimicrobial Activity

Research has demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. This compound has shown effectiveness against various bacterial strains. A comparative analysis of its antimicrobial activity against Gram-positive and Gram-negative bacteria revealed promising results:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.05 μmol/mL
Escherichia coli0.03 μmol/mL
Pseudomonas aeruginosa0.07 μmol/mL
Candida albicans0.04 μmol/mL

These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents .

Anti-inflammatory Properties

In vivo studies have indicated that this compound possesses anti-inflammatory effects comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs). For instance, it was found to reduce carrageenan-induced paw edema in animal models significantly .

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives in treating inflammatory conditions:

  • Study on Edema Reduction : In a study involving carrageenan-induced edema in rats, this compound exhibited a reduction in swelling comparable to indomethacin, a well-known anti-inflammatory drug .
  • Antimicrobial Efficacy : A series of synthesized pyrazole derivatives were tested against various pathogens. The compound demonstrated potent activity against resistant strains of bacteria, suggesting its potential use in treating infections where conventional antibiotics fail .

Properties

Molecular Formula

C13H14N2O3

Molecular Weight

246.26 g/mol

IUPAC Name

ethyl 1-(3-methoxyphenyl)pyrazole-3-carboxylate

InChI

InChI=1S/C13H14N2O3/c1-3-18-13(16)12-7-8-15(14-12)10-5-4-6-11(9-10)17-2/h4-9H,3H2,1-2H3

InChI Key

UCMSUUNYZLULPP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C=C1)C2=CC(=CC=C2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.